REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:10])=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1F.[O-:11][CH2:12][CH3:13].[Na+].[H-].[Na+]>C(O)C>[Cl:1][C:2]1[C:3]([F:10])=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[O:11][CH2:12][CH3:13] |f:1.2,3.4|
|
Name
|
|
Quantity
|
70.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1F)Cl)F
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the brown solution obtained
|
Type
|
FILTRATION
|
Details
|
was filtered through powdered cellulose
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 500 mL of ether and 400 mL of water
|
Type
|
CUSTOM
|
Details
|
The organic phase was recovered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |